methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is a complex organic compound that features a quinoxaline moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Esterification: The benzoate ester is formed by reacting the quinoxaline derivative with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the quinoxaline moiety to introduce the oxido and oxo functionalities. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups.
Reduction: Reduction reactions can be performed to convert the oxido groups back to hydroxyl groups.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with biological macromolecules are of interest for drug design and development.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication process, while the benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Uniqueness
Methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is unique due to its specific quinoxaline structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as in medicinal chemistry for targeting DNA or in materials science for electronic applications.
Properties
IUPAC Name |
methyl 2-[(3-methyl-4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-12-17(21)20(16-10-6-5-9-15(16)19(12)23)25-11-13-7-3-4-8-14(13)18(22)24-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEFYBKWYLRPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=CC=C3C(=O)OC)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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